

An In-Depth Technical Guide to the Chemical Properties and Synthesis of Tertatolol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertatolol is a non-selective β-adrenergic receptor antagonist with additional antagonist activity at serotonin 5-HT1A and 5-HT1B receptors.[1][2] This dual action contributes to its efficacy in the management of hypertension and other cardiovascular diseases.[1] This technical guide provides a comprehensive overview of the chemical properties of **tertatolol**, a detailed methodology for its synthesis, and a visualization of its mechanism of action. The information presented is intended to support research, development, and quality control activities related to this pharmacologically significant molecule.

Chemical Properties of Tertatolol

Tertatolol is a racemic mixture, with its chemical and physical properties extensively characterized.[3] These properties are crucial for its formulation, dosage form design, and analytical method development.



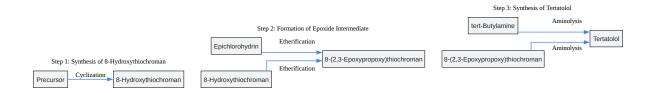
Property	Value	Reference(s)
IUPAC Name	1-(tert-butylamino)-3-(3,4- dihydro-2H-thiochromen-8- yloxy)propan-2-ol	
Chemical Formula	C16H25NO2S	
Molecular Weight	295.44 g/mol	_
Melting Point	70-72 °C	_
Boiling Point	465.0 ± 45.0 °C (Predicted)	_
Solubility	- Soluble in DMSO- Water: 0.0221 mg/mL	
рКа	- Strongest Acidic: 14.09- Strongest Basic: 9.76	
Appearance	Crystalline solid	_
CAS Number	83688-84-0	_
Chirality	Racemic mixture	_

Synthesis of Tertatolol

The synthesis of **tertatolol** is a multi-step process that is analogous to the general synthesis of aryloxypropanolamine β -blockers. The key steps involve the preparation of the 8-hydroxythiochroman intermediate, followed by its reaction with an epoxy-forming reagent and subsequent coupling with tert-butylamine. The synthesis is outlined in patents DE 2115201 and US 3960891.

Synthesis Pathway





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Caption: Synthesis pathway of **Tertatolol**.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **tertatolol**, based on established methods for the synthesis of aryloxypropanolamines.

Step 1: Synthesis of 8-Hydroxythiochroman

- Objective: To prepare the key phenolic intermediate, 8-hydroxythiochroman.
- Methodology: The synthesis of 8-hydroxythiochroman can be achieved through various routes, often starting from a substituted benzene derivative that undergoes cyclization to form the thiochroman ring system. A common approach involves the reaction of a suitable thiophenol with a three-carbon synthon.
- Example Procedure:
 - A solution of a suitable starting material (e.g., a substituted thiophenol) is prepared in an appropriate solvent.



- A cyclizing agent is added, and the reaction mixture is heated under reflux for a specified period.
- The reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Step 2: Synthesis of 8-(2,3-Epoxypropoxy)thiochroman

- Objective: To introduce the epoxypropoxy side chain to the phenolic hydroxyl group of 8hydroxythiochroman.
- Methodology: This step involves an etherification reaction between 8-hydroxythiochroman and epichlorohydrin in the presence of a base.
- Example Procedure:
 - To a solution of 8-hydroxythiochroman in a suitable solvent (e.g., acetone, ethanol), an excess of epichlorohydrin is added.
 - A base, such as potassium carbonate or sodium hydroxide, is added to the mixture.
 - The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by TLC.
 - The inorganic salts are filtered off, and the solvent is removed under reduced pressure.
 - The resulting crude epoxide is purified, typically by vacuum distillation or column chromatography.

Step 3: Synthesis of **Tertatolol**

- Objective: To introduce the tert-butylamine group by opening the epoxide ring.
- Methodology: This final step involves the aminolysis of the epoxide intermediate with tertbutylamine.



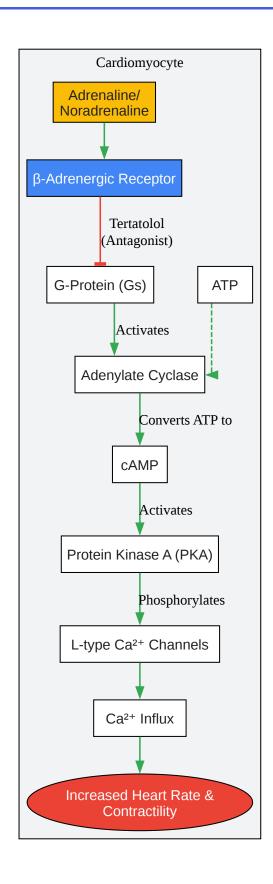
• Example Procedure:

- The purified 8-(2,3-epoxypropoxy)thiochroman is dissolved in a suitable solvent, such as methanol or ethanol.
- An excess of tert-butylamine is added to the solution.
- The reaction mixture is stirred at room temperature or heated in a sealed vessel until the epoxide is consumed (monitored by TLC).
- The solvent and excess tert-butylamine are removed under reduced pressure.
- The crude **tertatolol** is then purified by recrystallization from a suitable solvent (e.g., hexane) to yield the final product as a crystalline solid.

Mechanism of Action: β-Adrenergic Receptor Signaling Pathway

Tertatolol primarily exerts its therapeutic effects by blocking β -adrenergic receptors. This action inhibits the downstream signaling cascade initiated by catecholamines like adrenaline and noradrenaline.





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